molecular formula C7H16ClNO2 B2497789 (3-Methoxypiperidin-3-yl)methanol hydrochloride CAS No. 1955517-97-1

(3-Methoxypiperidin-3-yl)methanol hydrochloride

Cat. No.: B2497789
CAS No.: 1955517-97-1
M. Wt: 181.66
InChI Key: FDCJRMZPFIDNSC-UHFFFAOYSA-N
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Description

(3-Methoxypiperidin-3-yl)methanol hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) group and a hydroxymethyl (-CH₂OH) group at the 3-position of the piperidine ring. The hydrochloride salt enhances its stability and solubility in aqueous environments. Piperidine derivatives are widely explored in pharmaceuticals due to their versatility in drug design, particularly as chiral building blocks or bioactive intermediates .

Properties

IUPAC Name

(3-methoxypiperidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-10-7(6-9)3-2-4-8-5-7;/h8-9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJRMZPFIDNSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCCNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955517-97-1
Record name (3-methoxypiperidin-3-yl)methanol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypiperidin-3-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with methanol under specific conditions. One common method includes the reaction of 3-methoxypiperidine with formaldehyde and hydrogen chloride to yield the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of (3-Methoxypiperidin-3-yl)methanol hydrochloride can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The compound is often produced in bulk quantities and can be packaged under argon or vacuum to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypiperidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

(3-Methoxypiperidin-3-yl)methanol hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (3-Methoxypiperidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with (3-Methoxypiperidin-3-yl)methanol hydrochloride, differing primarily in substituents or ring modifications:

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Notable Properties/Data
(3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride Methoxy at phenyl ring; piperidin-4-yl C₁₃H₁₉NO₂·HCl 257.76 Predicted CCS: [M+H]+ = 152.3 Ų
(5-Fluoropiperidin-3-yl)methanol hydrochloride Fluoro at 5-position C₆H₁₂ClFNO 169.62 Pharmaceutical intermediate; halogenated analog
[(3S)-3-Methyl-3-piperidyl]methanol hydrochloride Methyl at 3-position C₇H₁₆ClNO 165.66 Chiral center; non-polar substituent
3-(2-Methylphenoxy)piperidine hydrochloride Phenoxy group at 3-position C₁₂H₁₆ClNO 241.71 Acute toxicity (OSHA HCS GHS Category 3)

Substituent Effects on Physicochemical Properties

Methoxy vs. Fluoro Substitution: The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents compared to the electronegative fluoro substituent in (5-Fluoropiperidin-3-yl)methanol hydrochloride . Fluorination may enhance metabolic stability and bioavailability due to reduced susceptibility to oxidative degradation.

Methoxy vs.

Phenoxy vs. Methoxy Substitution: 3-(2-Methylphenoxy)piperidine hydrochloride contains an aromatic phenoxy group, which increases lipophilicity and may enhance blood-brain barrier penetration. However, this substitution introduces acute toxicity risks (OSHA HCS Category 3).

Collision Cross-Section (CCS) and Chromatographic Behavior

  • (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride exhibits a predicted CCS of 152.3 Ų for [M+H]+, indicative of a compact molecular conformation. In contrast, bulkier analogs like phenoxy-substituted derivatives (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) would likely have higher CCS values due to increased molecular surface area.

Biological Activity

(3-Methoxypiperidin-3-yl)methanol hydrochloride is a piperidine derivative with the molecular formula C₇H₁₆ClNO and a molecular weight of 165.66 g/mol. This compound has garnered interest in various fields of pharmacology due to its potential biological activities, particularly in neurological and therapeutic applications.

The biological activity of (3-Methoxypiperidin-3-yl)methanol hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate the release and uptake of neurotransmitters, making it a candidate for the treatment of various neurological disorders. The compound's structure allows it to interact with specific receptors in the brain, influencing dopaminergic and serotonergic pathways, which are critical in mood regulation and cognitive function.

Pharmacological Profile

Research indicates that (3-Methoxypiperidin-3-yl)methanol hydrochloride exhibits several pharmacological properties:

  • Antidepressant-like effects : Studies have shown that compounds with similar structures can alleviate symptoms of depression in animal models by enhancing serotonin signaling.
  • Cognitive enhancement : The compound may improve cognitive functions, potentially beneficial for conditions such as Alzheimer's disease .
  • Neuroprotective properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, a common factor in neurodegenerative diseases .

Case Studies

  • Animal Model Studies : In a study involving mice, administration of (3-Methoxypiperidin-3-yl)methanol hydrochloride resulted in significant improvements in behavioral tests associated with anxiety and depression. The results indicated increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs) .
  • Cell Culture Experiments : In vitro studies demonstrated that this compound can enhance neuronal survival rates under stress conditions induced by glutamate, which is known to be toxic to neurons. This neuroprotective effect was linked to the modulation of calcium ion influx into cells.

Comparative Analysis

To better understand the unique properties of (3-Methoxypiperidin-3-yl)methanol hydrochloride, it is useful to compare it with other piperidine derivatives:

Compound NameStructural FeaturesUnique Aspects
(3-Methylpiperidin-2-yl)methanolSimple piperidine structureLess polar; different biological activity
4-HydroxymethylpiperidineHydroxymethyl at 4-positionIncreased solubility; altered receptor interactions
[(3R,6S)-6-Methylpiperidin-3-yl]methanolChiral configuration affecting activityPotential for asymmetric synthesis applications

This table highlights how variations in structure can lead to significant differences in biological activity and pharmacological applications.

Research Findings

Recent research has focused on elucidating the precise mechanisms through which (3-Methoxypiperidin-3-yl)methanol hydrochloride exerts its effects:

  • Binding Affinity Studies : Radiolabeled ligand binding assays revealed high affinity for serotonin receptors, particularly 5-HT1A and 5-HT2A subtypes, indicating its potential role as an anxiolytic agent .
  • Metabolic Stability : Investigations into the compound's pharmacokinetics showed moderate metabolic stability, which is crucial for maintaining effective concentrations in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features of (3-Methoxypiperidin-3-yl)methanol hydrochloride, and how are they experimentally characterized?

  • Methodology : Structural elucidation involves a combination of spectroscopic and computational techniques.

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the methoxy group (~3.3 ppm for CH3_3O) and piperidine protons (δ 1.5–3.5 ppm).
  • Mass Spectrometry (MS) : Use high-resolution MS to confirm the molecular ion [M+H]+^+ at m/z 222.14887 (predicted) and fragmentation patterns .
  • Collision Cross-Section (CCS) : Ion mobility spectrometry (IMS) predicts CCS values (e.g., 152.3 Ų for [M+H]+^+), aiding in distinguishing conformational isomers .

Q. What synthetic routes are reported for (3-Methoxypiperidin-3-yl)methanol hydrochloride?

  • Methodology : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Functionalization of piperidine via nucleophilic substitution or ring-opening reactions.
  • Step 2 : Methoxylation at the 3-position using methoxy-protecting groups (e.g., BOC or benzyl) .
  • Step 3 : Hydrochloride salt formation via acid-base reaction in ethanol or dichloromethane .
    • Key Parameters : Control reaction temperature (0–25°C) and inert atmosphere (N2_2) to minimize side reactions .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodology :

  • Storage : Store at 2–8°C in a dry, airtight container to prevent hydrolysis of the methoxy group .
  • Handling : Use PPE (nitrile gloves, safety goggles) and avoid dust formation. Conduct work in a fume hood with local exhaust ventilation .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for the chiral centers in (3-Methoxypiperidin-3-yl)methanol hydrochloride?

  • Methodology :

  • Chiral Catalysts : Use Sharpless asymmetric dihydroxylation or Evans auxiliaries to control stereochemistry at the piperidine 3-position .
  • Resolution Techniques : Employ chiral column chromatography (e.g., Chiralpak® AD-H) or enzymatic resolution to separate enantiomers .
    • Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, methanol/water mixtures may enhance crystallinity .
  • Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy to detect intermediates .
    • Scale-Up : Transition from batch to flow chemistry for better heat/mass transfer control .

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Orthogonal Assays : Validate receptor binding (e.g., GPCR assays) with functional cellular assays (e.g., cAMP modulation) to confirm target engagement .
  • Structural-Activity Relationship (SAR) : Compare stereochemical analogs (e.g., 4-phenylpyrrolidine derivatives) to isolate contributions of the methoxy group .
    • Data Normalization : Use internal standards (e.g., β-galactosidase controls) to account for batch-to-batch variability .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodology :

  • LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions m/z 222 → 152 (quantifier) and 222 → 98 (qualifier) .
  • Validation Parameters : Assess linearity (1–100 ng/mL), LOD/LOQ (0.3/1.0 ng/mL), and matrix effects (recovery ≥85%) .

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